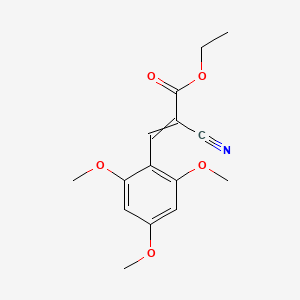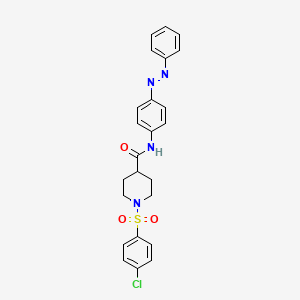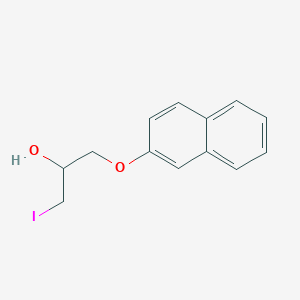
(R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is a boronic acid derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with a benzamidoacetyl chloride or a similar reagent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases.
Drug Development: They are used in the development of drugs for diseases such as cancer and diabetes.
Medicine
Diagnostics: Boronic acids are used in the development of diagnostic tools, particularly for glucose sensing.
Therapeutics: They are being explored for their potential in treating various medical conditions.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would depend on its specific application. Generally, boronic acids exert their effects through the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity, alter molecular structures, or facilitate chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in organic synthesis and as a glucose sensor.
Methylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reagent in organic synthesis.
Uniqueness
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring, a benzamidoacetyl group, and a boronic acid moiety. This unique combination may confer specific properties and reactivity that are not observed in simpler boronic acids.
Eigenschaften
CAS-Nummer |
919102-88-8 |
|---|---|
Molekularformel |
C13H17BN2O4 |
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
[(2R)-1-(2-benzamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H,15,18)/t11-/m0/s1 |
InChI-Schlüssel |
BJXRITATJHJPJM-NSHDSACASA-N |
Isomerische SMILES |
B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)

![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)

![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)

